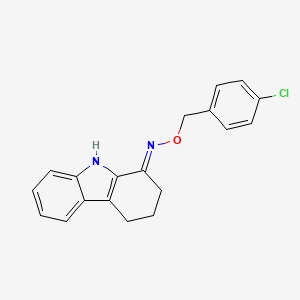

2,3,4,9-tetrahydro-1H-carbazol-1-one O-(4-chlorobenzyl)oxime

描述

2,3,4,9-Tetrahydro-1H-carbazol-1-one O-(4-chlorobenzyl)oxime is a carbazole-derived compound featuring a partially hydrogenated carbazole core (tetrahydrocarbazolone) substituted with an oxime group at the 1-position and a 4-chlorobenzyl moiety.

属性

IUPAC Name |

(E)-N-[(4-chlorophenyl)methoxy]-2,3,4,9-tetrahydrocarbazol-1-imine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17ClN2O/c20-14-10-8-13(9-11-14)12-23-22-18-7-3-5-16-15-4-1-2-6-17(15)21-19(16)18/h1-2,4,6,8-11,21H,3,5,7,12H2/b22-18+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CHGRERHFIYNPBN-RELWKKBWSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C(=NOCC3=CC=C(C=C3)Cl)C1)NC4=CC=CC=C24 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC2=C(/C(=N/OCC3=CC=C(C=C3)Cl)/C1)NC4=CC=CC=C24 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17ClN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

324.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 2,3,4,9-tetrahydro-1H-carbazol-1-one O-(4-chlorobenzyl)oxime typically involves the reaction of 2,3,4,9-tetrahydro-1H-carbazol-1-one with 4-chlorobenzyl hydroxylamine under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and an organic solvent like ethanol or methanol. The reaction mixture is heated to reflux for several hours to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

化学反应分析

Types of Reactions

2,3,4,9-tetrahydro-1H-carbazol-1-one O-(4-chlorobenzyl)oxime can undergo various chemical reactions, including:

Oxidation: The oxime group can be oxidized to form nitroso or nitro derivatives.

Reduction: The oxime group can be reduced to form amines.

Substitution: The chlorobenzyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.

Major Products Formed

Oxidation: Nitroso or nitro derivatives.

Reduction: Amines.

Substitution: Substituted carbazole derivatives.

科学研究应用

Chemistry

This compound serves as an intermediate in the synthesis of more complex organic molecules. Its unique oxime functional group allows for various chemical transformations that are useful in organic synthesis.

Biology

Research has indicated that 2,3,4,9-tetrahydro-1H-carbazol-1-one O-(4-chlorobenzyl)oxime exhibits potential biological activities:

- Antimicrobial Activity : Preliminary studies suggest that it may inhibit the growth of certain bacteria and fungi.

- Anticancer Properties : In vitro studies have shown the compound to induce apoptosis in cancer cells. For instance, treatment of MCF-7 breast cancer cells resulted in an IC50 value of approximately 15 µM after 48 hours .

Medicine

The compound is being investigated for its potential role in drug development due to its ability to interact with specific molecular targets:

- CRTH2 Receptor Antagonism : As noted in patents, derivatives of this compound are being explored for their efficacy as antagonists of the CRTH2 receptor, which is implicated in allergic and inflammatory diseases .

Industrial Applications

In industrial settings, this compound is utilized in the production of dyes and pigments due to its stable chemical structure and reactivity. Its derivatives can also be employed in materials science for developing new polymers with specific properties.

Case Studies

| Study | Focus | Findings |

|---|---|---|

| In Vitro Anticancer Study | MCF-7 Breast Cancer Cells | Induced apoptosis with IC50 = 15 µM after 48 hours |

| Antimicrobial Activity Assessment | Various Pathogens | Demonstrated significant inhibition against selected bacterial strains |

| CRTH2 Receptor Study | Allergic Diseases | Potential for treating conditions like asthma and rhinitis through receptor antagonism |

作用机制

The mechanism of action of 2,3,4,9-tetrahydro-1H-carbazol-1-one O-(4-chlorobenzyl)oxime involves its interaction with specific molecular targets and pathways. The oxime group can form hydrogen bonds with biological molecules, influencing their activity. The chlorobenzyl group can enhance the compound’s lipophilicity, allowing it to interact with cell membranes and intracellular targets. These interactions can lead to various biological effects, such as inhibition of enzymes or disruption of cellular processes.

相似化合物的比较

Comparison with Similar Compounds

Physicochemical Properties

- Melting Points : Analogs with aromatic substituents (e.g., furan, thiophene) exhibit higher melting points (191–203°C) due to stronger π-π stacking and hydrogen bonding. The target compound’s 4-chlorobenzyl group may similarly promote crystalline packing .

- Hydrogen Bonding : The oxime group (–N–OH) participates in hydrogen bonding, as seen in ’s triazole-thione derivatives. This property could enhance crystallinity or biological interactions .

Structural Characterization

- Spectroscopy : Analogs in were confirmed via ¹H/¹³C NMR and HRMS, methods applicable to the target compound. The 4-chlorobenzyl group would show distinct aromatic signals (δ 7.2–7.4 ppm) and a Cl isotope pattern in HRMS .

- Crystallography : Tools like SHELXL () and ORTEP-3 () are commonly used to resolve puckering in tetrahydrocarbazolone rings, as described in ’s ring-puckering analysis .

生物活性

2,3,4,9-Tetrahydro-1H-carbazol-1-one O-(4-chlorobenzyl)oxime (CAS No. 860612-33-5) is a compound of interest due to its potential biological activities. This compound is synthesized through the reaction of 2,3,4,9-tetrahydro-1H-carbazol-1-one with 4-chlorobenzyl hydroxylamine. Its unique structure contributes to various biological activities, including antimicrobial and anticancer properties.

- Molecular Formula : C19H17ClN2O

- Molecular Weight : 324.8 g/mol

- Synthesis : Typically involves heating the reactants in the presence of a base and an organic solvent such as ethanol or methanol .

Biological Activity Overview

Research indicates that this compound exhibits several biological activities:

Antimicrobial Activity

Studies have shown that derivatives of carbazole compounds can possess significant antimicrobial properties. The presence of the oxime and chlorobenzyl groups enhances the lipophilicity of the compound, which is crucial for membrane interaction and potential antimicrobial activity.

| Microorganism | Activity | MIC (μg/mL) |

|---|---|---|

| Staphylococcus aureus | Bactericidal | 15.625 - 62.5 |

| Enterococcus faecalis | Bactericidal | 62.5 - 125 |

These findings suggest that the compound may inhibit protein synthesis pathways and disrupt cellular processes in bacteria .

Anticancer Activity

The compound has also been evaluated for its anticancer potential. In vitro studies indicate that it may induce apoptosis in cancer cells through various mechanisms, including the inhibition of specific signaling pathways involved in cell proliferation.

The mechanism of action for this compound involves:

- Interaction with Biological Targets : The oxime group can form hydrogen bonds with proteins, influencing their activity.

- Inhibition of Enzymatic Activity : The compound may inhibit enzymes involved in critical cellular processes.

- Disruption of Membrane Integrity : Enhanced lipophilicity allows better penetration into cell membranes .

Case Studies and Research Findings

Several studies have focused on the biological activity of carbazole derivatives:

- Anti-Prion Activity : A study evaluated various derivatives for their anti-prion activity in TSE-infected cells. It was found that modifications to the carbazole structure significantly impacted their efficacy .

- Antifungal Potential : Another research highlighted that certain derivatives showed promising antifungal activity against Candida species, indicating a broader spectrum of biological effects .

常见问题

Q. What experimental methods are recommended for determining the crystal structure of 2,3,4,9-tetrahydro-1H-carbazol-1-one O-(4-chlorobenzyl)oxime?

The crystal structure can be resolved using single-crystal X-ray diffraction (SCXRD) with refinement via the SHELX software suite. SHELXL is particularly suited for small-molecule refinement due to its robust handling of high-resolution data and twinned crystals . For visualization and analysis of thermal ellipsoids, ORTEP-3 provides a user-friendly graphical interface to interpret displacement parameters and molecular geometry . Pre-experimental considerations include optimizing crystal growth conditions (e.g., solvent selection, temperature gradients) to obtain diffraction-quality crystals.

Q. How can synthetic routes for this compound be optimized to improve yield and purity?

A common approach involves condensation reactions between 2,3,4,9-tetrahydro-1H-carbazol-1-one and 4-chlorobenzyl hydroxylamine. Key parameters include:

- Temperature control : Reactions performed at 60–80°C in ethanol or acetonitrile.

- Catalysis : Use of acetic acid or ammonium acetate to accelerate imine formation.

- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from ethanol/water mixtures .

Validation via HPLC (C18 column, methanol/water mobile phase) ensures purity >95%.

Q. What spectroscopic techniques are essential for characterizing this oxime derivative?

- NMR : 1H/13C NMR to confirm the oxime (C=N–O–) linkage and substituent positions. The 4-chlorobenzyl group typically shows aromatic protons as a doublet (δ 7.2–7.4 ppm) and a singlet for the methylene group (δ ~4.8 ppm) .

- IR : Stretching vibrations for C=N (1640–1620 cm⁻¹) and O–H (3200–3400 cm⁻¹, if oxime is protonated).

- MS : High-resolution ESI-MS to verify molecular ion [M+H]+ and fragmentation patterns .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) predict the reactivity and electronic properties of this compound?

Density Functional Theory (DFT) calculations (B3LYP/6-31G* basis set) can model:

- Electrostatic potential surfaces to identify nucleophilic/electrophilic sites.

- Frontier molecular orbitals (HOMO-LUMO gaps) to predict charge-transfer interactions.

- Tautomeric stability : Comparing oxime (E/Z) isomers to determine the dominant conformation in solution . Software like Gaussian or ORCA integrates these analyses with crystallographic data for validation .

Q. What strategies resolve contradictions in hydrogen-bonding patterns observed in crystallographic studies?

Discrepancies in hydrogen-bonding networks (e.g., dimeric vs. chain motifs) arise from solvent polarity or crystallization conditions. Graph set analysis (as defined by Etter’s formalism) classifies interactions into discrete patterns (e.g., R₂²(8) rings), while Hirshfeld surface analysis quantifies contact contributions . For example, if O–H···N hydrogen bonds dominate in polar solvents but are absent in apolar media, solvent choice must be rigorously reported .

Q. How can ring puckering in the tetrahydrocarbazole core influence biological activity?

The six-membered carbazole ring adopts chair or boat conformations, quantified using Cremer-Pople puckering coordinates (Q, θ, φ). Molecular dynamics simulations (AMBER force field) can correlate puckering amplitude (Q) with steric effects on the oxime substituent. For instance, a flattened chair conformation may enhance binding to hydrophobic enzyme pockets . Experimental validation via SCXRD (using SHELXL refinement) is critical .

Methodological Challenges and Solutions

Q. How to address low reproducibility in synthetic yields across laboratories?

- Standardize reaction conditions : Pre-dry solvents (e.g., molecular sieves for ethanol).

- Monitor intermediates : Use in-situ FTIR or Raman spectroscopy to track imine formation.

- Collaborative validation : Cross-lab comparisons using shared batches of starting materials (e.g., 4-chlorobenzyl hydroxylamine from a single supplier) .

Q. What analytical approaches differentiate stereoisomers of the oxime group?

- X-ray crystallography : Definitive assignment of E/Z configurations via bond-length comparisons (C=N: ~1.28 Å for E, slightly elongated for Z) .

- NOESY NMR : Detect spatial proximity between the oxime proton and 4-chlorobenzyl group to infer geometry.

- Circular Dichroism (CD) : If chiral centers exist, CD spectra can distinguish enantiomeric forms .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。